1,2-Nonanediol

Vue d'ensemble

Description

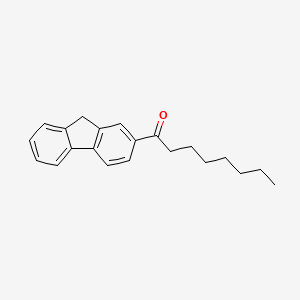

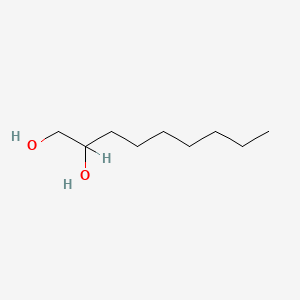

1,2-Nonanediol is a chemical compound with the molecular formula C9H20O2 . It has an average mass of 160.254 Da and a monoisotopic mass of 160.146332 Da .

Molecular Structure Analysis

The molecular structure of 1,2-Nonanediol consists of 9 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . It has two hydroxyl groups attached to the first and second carbon atoms, making it a diol .Physical And Chemical Properties Analysis

1,2-Nonanediol has a density of 0.9±0.1 g/cm3, a boiling point of 257.5±8.0 °C at 760 mmHg, and a flash point of 115.0±13.0 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically Gas Chromatography-Mass Spectrometry (GC-MS/MS) .

Summary of the Application

1,2-Nonanediol is used as an analyte protectant (AP) in the accurate identification and quantification of flavours in essential oils (EOs) from different plant sources . The use of 1,2-Nonanediol helps to improve the accuracy of quantitative analysis .

Methods of Application or Experimental Procedures

The research used a strategy based on retention index distribution to simplify the optimisation process of separation distribution on the dual columns and elution distribution within the analysis process for analytes . A combination of 1,2-octanediol, 1,2-nonanediol, 1,2-tetradecanediol, and phytantriol was used as analyte protectants (APs) for matrix effect compensation .

Results or Outcomes

The addition of APs effectively eliminated the differences in the peak response of the same analyte in pure solvent and EO samples from different plant sources . The proposed method demonstrated good linearity with correlation coefficient values above 0.999 for 72.5% analytes, high sensitivity with limit of quantifications below 10 ng/mL for 77.7% analytes, good accuracy with recoveries between 80% and 120% for 97.3% analytes, and high repeatability with relative standard deviations between 0.1% and 10.0% for 96.6% analytes at all three spiked levels .

Polymer Science

Specific Scientific Field

This application falls under the field of Polymer Science , specifically in the synthesis of biodegradable polymers .

Summary of the Application

1,2-Nonanediol is used in the synthesis of a biodegradable copolymer derived from 1,9-Nonanediol and an equimolar mixture of Pimelic and Azelaic Acids . This copolymer has potential applications in the field of biodegradable materials .

Methods of Application or Experimental Procedures

The copolymer was synthesized by polycondensation methods . The crystalline structure of the copolymer was investigated using electron and X-ray diffraction of single crystals and oriented fibers .

Results or Outcomes

The research found that Azelaic Acid units were preferentially incorporated into the crystalline phase of the copolymer . This feature was interpreted as a consequence of the preferential incorporation of pimelate comonomer units in the folding surface .

Green Chemistry

Specific Scientific Field

This application falls under the field of Green Chemistry , specifically in the hydrogenolysis of furfural .

Summary of the Application

1,2-Nonanediol is used in the transformation of furfural, a large-volume and widely available biomass-derived platform compound, into valuable pentanediols . This transformation is important for the sustainable production of bio-based polymers .

Methods of Application or Experimental Procedures

The research reported a new catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support . The electron transfer from Fe to Pt weakened the hydrogenation activity of the furan ring and meanwhile promoted selective ring-opening to 1,2-pentanediol (1,2-PeD) .

Results or Outcomes

Under mild conditions of 140 °C and 0.1 MPa, the 0.1Pt0.05Fe/MT catalyst offered by far the highest production rate of 178 mol 1,2-PeD per mol Pt per hour . The Pt–Fe bimetallic catalyst was stable during 200 h of time-on-stream, showing great potential for practical applications .

Safety And Hazards

Propriétés

IUPAC Name |

nonane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZULWUXNKDPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286853 | |

| Record name | 1,2-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Nonanediol | |

CAS RN |

42789-13-9 | |

| Record name | 1,2-Nonanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)